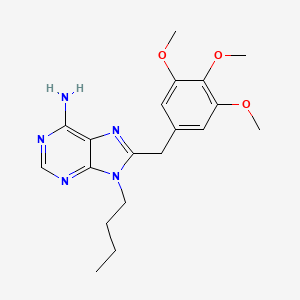

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Descripción general

Descripción

PU3 es un inhibidor de molécula pequeña que se dirige a la proteína de choque térmico 90 (Hsp90). Hsp90 es una chaperona molecular que participa en la estabilización y activación de varias proteínas cliente, muchas de las cuales son esenciales para el crecimiento y la supervivencia de las células cancerosas. Al inhibir Hsp90, PU3 interrumpe la función de estas proteínas cliente, lo que lleva a la inhibición de la proliferación y la supervivencia de las células cancerosas .

Métodos De Preparación

PU3 se puede sintetizar mediante una serie de reacciones químicas que involucran compuestos basados en purinas. La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de purina: El núcleo de purina se sintetiza a través de un proceso de varios pasos que implica la condensación de formamida con varios aldehídos y cetonas.

Funcionalización del núcleo de purina: El núcleo de purina luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión a Hsp90. Este paso involucra el uso de reactivos como haluros de alquilo, aminas y ácidos carboxílicos.

Purificación y caracterización: El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización.

Análisis De Reacciones Químicas

PU3 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: PU3 se puede oxidar para formar varios derivados oxidados. Los agentes oxidantes comunes utilizados en estas reacciones incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: PU3 se puede reducir para formar derivados reducidos. Los agentes reductores comunes utilizados en estas reacciones incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: PU3 puede sufrir reacciones de sustitución con varios nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo y aminas.

Hidrólisis: PU3 se puede hidrolizar para formar varios derivados hidrolizados. .

Aplicaciones Científicas De Investigación

PU3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: PU3 se utiliza como un compuesto de herramienta para estudiar la función de Hsp90 y sus proteínas cliente. También se utiliza para desarrollar nuevos inhibidores de Hsp90 con mayor potencia y selectividad.

Biología: PU3 se utiliza para estudiar el papel de Hsp90 en varios procesos biológicos, incluido el plegamiento de proteínas, la transducción de señales y la regulación del ciclo celular.

Medicina: PU3 se está investigando como un posible agente terapéutico para el tratamiento de varios cánceres. Ha mostrado resultados prometedores en estudios preclínicos y actualmente se encuentra en ensayos clínicos.

Industria: PU3 se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

PU3 ejerce sus efectos uniéndose al dominio N-terminal de Hsp90, que es responsable de la actividad ATPasa de la proteína. Al unirse a este dominio, PU3 inhibe la actividad ATPasa de Hsp90, evitando que el ciclo de chaperona progrese. Esto lleva a la desestabilización y degradación de las proteínas cliente de Hsp90, muchas de las cuales son esenciales para la supervivencia de las células cancerosas. Los objetivos moleculares de PU3 incluyen varias proteínas oncogénicas como Akt, KIT e IGF1R .

Comparación Con Compuestos Similares

PU3 es similar a otros inhibidores de Hsp90 como la geldanamicina y el radicicol. PU3 tiene varias características únicas que lo distinguen de estos compuestos:

Singularidad estructural: PU3 tiene una estructura basada en purinas, mientras que la geldanamicina y el radicicol tienen diferentes estructuras centrales.

Afinidad de unión: PU3 tiene una mayor afinidad de unión a Hsp90 en comparación con la geldanamicina y el radicicol, lo que lo convierte en un inhibidor más potente.

Selectividad: PU3 tiene una mejor selectividad para Hsp90 en comparación con otros inhibidores, lo que reduce la probabilidad de efectos fuera del objetivo .

Los compuestos similares a PU3 incluyen:

Geldanamicina: Un producto natural que inhibe Hsp90 uniéndose a su dominio N-terminal.

Radicicol: Otro producto natural que inhibe Hsp90 uniéndose a su dominio N-terminal.

17-AAG: Un derivado semisintético de la geldanamicina con propiedades farmacocinéticas mejoradas.

Actividad Biológica

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic compound categorized under the class of 6-aminopurines. Its molecular formula is , with a molecular weight of approximately 371.43 g/mol. The compound features a butyl group at the 9-position and a 3,4,5-trimethoxybenzyl substituent at the 8-position of the purine ring, which contributes to its unique biological activities and potential therapeutic applications .

The primary mechanism of action for this compound involves its role as an inhibitor of heat shock protein HSP90-alpha. This inhibition affects various signaling pathways and cellular processes, including:

- Cell Growth Regulation : The compound induces upregulation of HSP70 while downregulating client proteins such as Raf-1, CDK4, and ErbB2, which are crucial in cancer cell proliferation .

- Ubiquitination and Degradation : It antagonizes STUB1-mediated inhibition of TGF-beta signaling by preventing SMAD3 ubiquitination and degradation, thus promoting cell differentiation .

- Chaperone Activity : The compound acts as a chaperone for proteins like BIRC2, protecting them from degradation by the proteasomal machinery .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Its ability to inhibit HSP90 has been linked to reduced tumor growth in various cancer models.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interactions with cellular signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative diseases by stabilizing client proteins involved in neuronal survival.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Butyl-8-(2-chloro-3,4,5-trimethoxy-benzyl)-9H-purin-6-am | C₁₉H₂₄ClN₅O₃ | Contains a chloro substituent instead of a methoxy group |

| 9-Ethyl-8-(3,4-dimethoxybenzyl)-9H-purin-6-am | C₁₇H₂₃N₅O₂ | Shorter ethyl chain; fewer methoxy groups |

| 2-Amino-6-(3,4-dimethoxyphenyl)-purine | C₁₃H₁₅N₅O₂ | Lacks butyl group; simpler structure |

This table illustrates the uniqueness of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amines' complex substituents which may contribute to its specific mechanisms of action and therapeutic potentials.

Cancer Inhibition Studies

A study conducted on various cancer cell lines demonstrated that 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-am significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of HSP90 activity leading to disrupted signaling pathways essential for cancer cell survival .

Neuroprotective Potential

In a model of neurodegeneration induced by oxidative stress, administration of this compound showed improved neuronal survival rates compared to control groups. This suggests its potential role in neuroprotection through modulation of stress response pathways.

Propiedades

IUPAC Name |

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSCZDRWRYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332291 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352519-21-2 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.